molecular formula C25H21Cl2N3O3S2 B12047928 N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476485-58-2

N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12047928
CAS No.: 476485-58-2
M. Wt: 546.5 g/mol
InChI Key: SRCGFQOYKMYVAT-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,6-dichloroaniline, 4-methoxybenzaldehyde, and thiourea. The key steps may involve:

    Condensation Reaction: Formation of the benzothieno[2,3-d]pyrimidine core through a condensation reaction between 4-methoxybenzaldehyde and thiourea.

    Acylation: Introduction of the acetamide group via acylation with an appropriate acyl chloride.

    Substitution: Chlorination of the phenyl ring using reagents like thionyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups (if present) to amines using reducing agents like sodium borohydride.

    Substitution: Halogenation or alkylation of the aromatic rings using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno[2,3-d]pyrimidines: Compounds with similar core structures but different substituents.

    Phenylacetamides: Compounds with similar acetamide groups but different aromatic rings.

Uniqueness

N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

476485-58-2

Molecular Formula

C25H21Cl2N3O3S2

Molecular Weight

546.5 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O3S2/c1-33-15-11-9-14(10-12-15)30-24(32)21-16-5-2-3-8-19(16)35-23(21)29-25(30)34-13-20(31)28-22-17(26)6-4-7-18(22)27/h4,6-7,9-12H,2-3,5,8,13H2,1H3,(H,28,31)

InChI Key

SRCGFQOYKMYVAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC=C4Cl)Cl)SC5=C3CCCC5

Origin of Product

United States

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